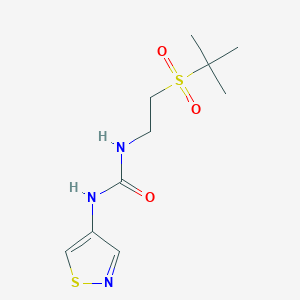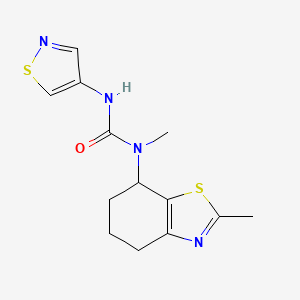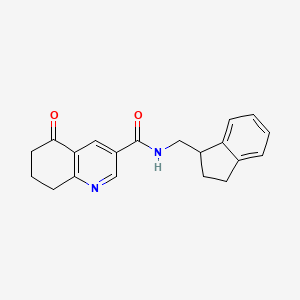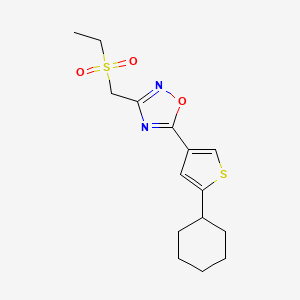
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-010 belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been shown to have anti-viral and anti-bacterial properties.
実験室実験の利点と制限
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity levels, making it a safe candidate for further research. However, one limitation of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is that its mechanism of action is not fully understood, which may hinder its potential use in therapeutic applications.
将来の方向性
There are several future directions for research on 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide analogs that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide and its potential use in the treatment of various diseases.
合成法
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of diethylamine with 3-chloro-2-oxopropyl disulfide, followed by the reaction with pyrrolidine-1-carbothioamide. The final product is obtained through purification and isolation using chromatography techniques.
科学的研究の応用
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S2/c1-3-15(4-2)12-5-7-16(9-12)13(19)14-11-6-8-20(17,18)10-11/h11-12H,3-10H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPQFKNFNRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)


![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)